

(R)-3-Quinuclidinol hydrochloride CAS number and molecular structure

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Compound of Interest

Compound Name: (R)-3-Quinuclidinol hydrochloride

Cat. No.: B1317448

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(R)-3-Quinuclidinol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(R)-3-Quinuclidinol hydrochloride** (CAS Number: 42437-96-7), a pivotal chiral building block in the synthesis of a wide range of pharmaceuticals. Its unique stereochemistry is crucial for the efficacy of numerous active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Data Presentation

Quantitative data for (R)-3-Quinuclidinol and its hydrochloride salt are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Identifier	(R)-3-Quinuclidinol	(R)-3-Quinuclidinol Hydrochloride
CAS Number	25333-42-0	42437-96-7 [1] [2] [3]
IUPAC Name	(3R)-1-Azabicyclo[2.2.2]octan-3-ol	(3R)-1-Azabicyclo[2.2.2]octan-3-ol hydrochloride [1]
Molecular Formula	C ₇ H ₁₃ NO	C ₇ H ₁₄ CINO [1]
Molecular Weight	127.18 g/mol	163.65 g/mol [1]
Synonyms	(R)-(-)-3-Hydroxyquinuclidine, (3R)-3-Hydroxyquinuclidine	(R)-(-)-3-Hydroxyquinuclidine hydrochloride

Table 2: Physicochemical Properties

Property	(R)-3-Quinuclidinol	(R)-3-Quinuclidinol Hydrochloride
Appearance	White to off-white crystalline solid [4]	White to off-white crystalline powder [5]
Melting Point	217-224 °C [4]	344-350 °C
Boiling Point	206.9 ± 23.0 °C at 760 mmHg [4]	Not available
Solubility	Soluble in water (100 g/100 mL) and polar solvents [4]	Soluble in water [5]
Optical Activity	[α] ²⁰ /D -43° to -46° (c=3, 1N HCl) [4]	[α] ²⁰ /D -35° (c=1 in H ₂ O) [4]
pKa	14.75 ± 0.20 (Predicted) [4]	Not available
Density	Approximately 1.1 ± 0.1 g/cm ³ [4]	Not available
Flash Point	97.7 ± 21.3 °C [4]	Not applicable

Molecular Structure

(R)-3-Quinuclidinol hydrochloride possesses a rigid bicyclic structure known as a quinuclidine ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Molecular Structure of (R)-3-Quinuclidinol Cation:

Caption: 2D representation of the (R)-3-Quinuclidinol cation.

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The enantiomerically pure (R)-3-Quinuclidinol is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed.

1. Chemical Synthesis: Asymmetric Hydrogenation

This method utilizes a chiral catalyst to achieve high enantioselectivity.

- Materials:
 - 3-quinuclidinone
 - Isopropanol
 - Potassium tert-butoxide
 - Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])
 - High-pressure hydrogen gas
 - Autoclave
 - Gas chromatograph (GC) for monitoring
- Procedure:

- In a glove box, add 3-quinuclidinone and isopropanol to a reaction flask within the autoclave.
- Add potassium tert-butoxide and the chiral ruthenium catalyst.
- Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.
- Stir the reaction at 25°C for 16 hours.
- Monitor the reaction for completion by GC.
- Upon completion, carefully vent the hydrogen gas.
- The product, (R)-3-quinuclidinol, can be purified by crystallization.

2. Biocatalytic Synthesis: Whole-Cell Bioreduction

This method employs microorganisms expressing a ketoreductase enzyme for the asymmetric reduction.

- Materials:

- E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).
- 3-quinuclidinone hydrochloride
- Glucose (as a co-substrate)
- Potassium phosphate buffer (e.g., 0.2 M, pH 7.0)
- Bioreactor or shaker flask

- Procedure:

- Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.
- Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

- Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.
- Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC or GC.
- The product can be recovered from the reaction mixture by extraction and subsequent purification steps.

Purification and Conversion to Hydrochloride Salt

- Purification: The crude (R)-3-Quinuclidinol can be purified by recrystallization from a suitable solvent like acetone.
- Hydrochloride Salt Formation:
 - Dissolve the purified (R)-3-Quinuclidinol free base in a suitable solvent (e.g., isopropanol).
 - Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) while stirring.
 - The **(R)-3-Quinuclidinol hydrochloride** will precipitate out of the solution.
 - Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

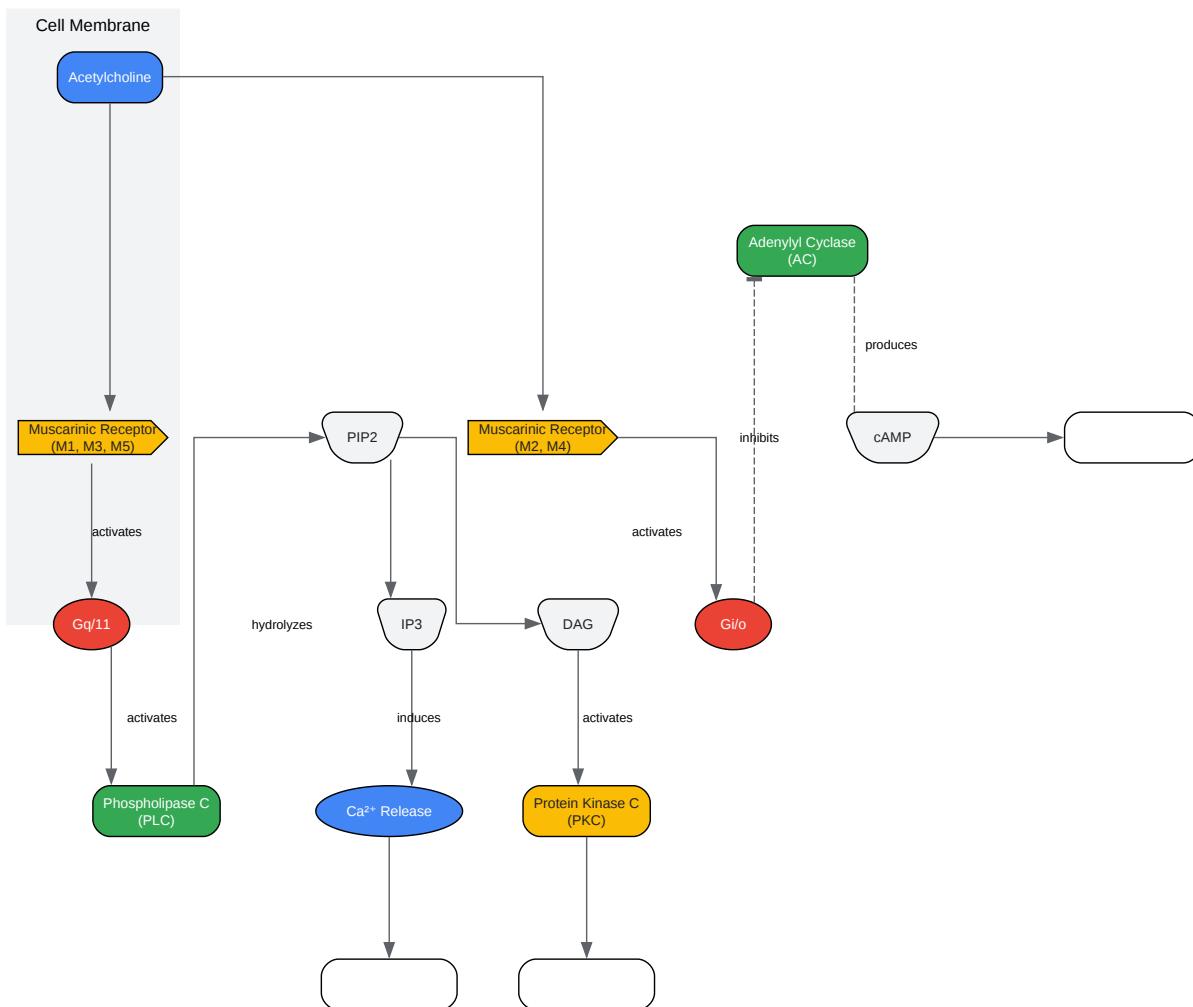
- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column).
- Sample Preparation: A solution of **(R)-3-Quinuclidinol hydrochloride** is prepared in a suitable solvent (e.g., methanol). For analysis of the free base, the hydrochloride salt can be neutralized with a base and extracted into an organic solvent.
- GC Conditions (Typical):
 - Injector Temperature: 250°C
 - Detector Temperature: 280°C

- Carrier Gas: Helium
- Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 200°C at a rate of 5°C/min.
- Analysis: The retention times of the (R) and (S) enantiomers are determined using a racemic standard. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Signaling Pathways and Biological Relevance

(R)-3-Quinuclidinol is a crucial precursor in the synthesis of various muscarinic acetylcholine receptor antagonists.^[4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades.

The diagram below illustrates the generalized signaling pathways activated by muscarinic receptors, for which antagonists derived from (R)-3-Quinuclidinol are developed.

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Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

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